Cas no 673-06-3 (D-Phenylalanine)

D-Phenylalanine is a non-proteinogenic enantiomer of the essential amino acid L-phenylalanine. It serves as a key chiral building block in pharmaceutical synthesis, particularly for peptidomimetics and active pharmaceutical ingredients (APIs). Its structural properties make it valuable in the development of enzyme inhibitors and receptor modulators. D-Phenylalanine exhibits metabolic stability due to its resistance to endogenous enzymatic degradation, enhancing its utility in drug design. The compound is also employed in biochemical research for studying stereospecific interactions and metabolic pathways. High-purity D-Phenylalanine is essential for reproducible results in synthetic and medicinal chemistry applications. Its consistent quality and enantiomeric purity are critical for precision in research and industrial processes.
D-Phenylalanine structure
D-Phenylalanine structure
商品名:D-Phenylalanine
CAS番号:673-06-3
MF:C9H11NO2
メガワット:165.1891
MDL:MFCD00004270
CID:39499
PubChem ID:24898241

D-Phenylalanine 化学的及び物理的性質

名前と識別子

    • (2R)-2-Amino-3-phenylpropanoic acid
    • NATEGLINIDE INTERMEDIATES
    • D-beta-Phenyl-alpha-aminopropionic acid
    • d-alpha-aminohydrocinnamic acid
    • D-ALPHA-AMINO-BETA-PHENYL-PROPIONIC ACID
    • D-2-AMINO-3-PHENYLPROPANOIC ACID
    • D(+)-PHENYLALANINE
    • D-PHENYLALANINE
    • d-phe
    • H-D-PHE-OH
    • (R)-2-Amino-3-phenylpropanoic acid
    • (R)-2-AMINO-3-PHENYLPROPIONIC ACID
    • D-alpha-Amino-beta-phenylpropionic acid
    • D-α-Amino-β-phenylpropionic acid
    • (R)-(+)-Phenylalanine
    • D-β-Phenylalanine
    • (R)-Phenylalanine
    • L-phenylalanine
    • phenylalanine
    • (S)-2-Amino-3-phenylpropanoic acid
    • 3-Phenyl-L-alanine
    • (S)-Phenylalanine
    • (S)-2-Amino-3-phenylpropionic acid
    • beta-Phenyl-L-alanine
    • (L)-Phenylalanine
    • 3-Phenylalanine
    • (2S)-2-amino-3-phenylpropanoic acid
    • H-Phe-OH
    • Antibiotic FN 1636
    • L-Alanine, phenyl-
    • Alanine, 3-phenyl-
    • L-Alanine, 3-phenyl-
    • (S)-alpha-Amino-beta-phenylpropionic acid
    • Phenylalanine (VAN)
    • Phenylalaninum [Latin]
    • Fenilalanina [Spanish]
    • (S)-alpha-Aminohydrocinnamic acid
    • Alanine, phen
    • KBioGR_001529
    • SBI-0051820.P002
    • Z933646062
    • DTXSID4025876
    • AM83526
    • CCG-39336
    • Alanine, phenyl-, D-
    • Q-101646
    • BDBM36161
    • 4C53B247-2FE4-4464-92C0-9F3782A08966
    • CHEMBL379630
    • AS-11997
    • KBio2_004773
    • s4153
    • CS-W020009
    • NCGC00163338-03
    • HMS1922C08
    • CCRIS 6267
    • NCGC00163338-01
    • Phenylalanine D-form
    • KBio2_007341
    • DPhe
    • Spectrum4_000865
    • D-(+)-Phenylalanine
    • NSC-25005
    • A20666
    • NCI-C60195
    • (2R)-2-amino-3-phenyl-propanoic acid
    • CHEBI:16998
    • D-.beta.-Phenyl-.alpha.-alanine
    • HMS501G15
    • 673-06-3
    • D-Phenylalanine, Vetec(TM) reagent grade, >=98%
    • M02934
    • GTPL5797
    • D-.beta.-Phenylalanine
    • AB00052351_03
    • Spectrum_001725
    • AC-11292
    • KBio2_002205
    • 032K16VRCU
    • D-Phenylalanine, >=99%
    • AC-8664
    • NSC-758460
    • P0135
    • Phenylalanine,(S)
    • EINECS 211-603-5
    • D-alpha-Amino-beta-phenylpropionic acid;D-beta-Phenyl-alpha-aminopropionic acid
    • DivK1c_000453
    • HY-Y0079
    • NSC 25005
    • D-PHENYLALANINE [WHO-DD]
    • Phenylalanine,d-
    • Spectrum5_001137
    • Spectrum2_001558
    • AB00052351_02
    • HDPheOH
    • Q26841253
    • SPBio_001436
    • Sabiden
    • NS00068080
    • SCHEMBL92744
    • SPECTRUM1503391
    • PHENYLALANINE, D-
    • NSC758460
    • KBioSS_002205
    • (D)-Phenylalanine
    • MFCD00004270
    • J-300203
    • SR-01000872765-1
    • EN300-60166
    • UNII-032K16VRCU
    • AKOS007930513
    • DB02556
    • SR-01000872765
    • NINDS_000453
    • IDI1_000453
    • C02265
    • KBio1_000453
    • Pharmakon1600-01503391
    • D-Phenylalanine, >=98% (HPLC)
    • l-3-phenylalanine
    • PHENYLALANINE D-FORM [MI]
    • D-beta-Phenyl-alpha-alanine
    • BRD-K00911807-001-04-0
    • D-phenylalanine zwitterion
    • BRD-K00911807-003-01-2
    • DTXCID605876
    • (2R)-2-ammonio-3-phenylpropanoate
    • D-a-Amino-b-phenylpropionate
    • (2R)-2-amino-3-phenylpropanoic acid;D-phenylalanine
    • CHEBI:57981
    • D-a-Amino-b-phenylpropionic acid
    • D-alpha-Amino-beta-phenylpropionate
    • (R)-(+)-PHENYLALANINE
    • BRD-K00911807-001-03-2
    • D-Phenylalanine
    • MDL: MFCD00004270
    • インチ: 1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
    • InChIKey: COLNVLDHVKWLRT-QMMMGPOBSA-N
    • ほほえんだ: O([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H])=O
    • BRN: 2804068

計算された属性

  • せいみつぶんしりょう: 165.078979g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1.5
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 165.078979g/mol
  • 単一同位体質量: 165.078979g/mol
  • 水素結合トポロジー分子極性表面積: 63.3Ų
  • 重原子数: 12
  • 複雑さ: 153
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 白色レンズ粉末。
  • 密度みつど: 1.1603 (rough estimate)
  • ゆうかいてん: 273-276 ºC
  • ふってん: 293.03°C (rough estimate)
  • フラッシュポイント: 139.8℃
  • 屈折率: 34 ° (C=2, H2O)
  • すいようせい: 27 g/L (20 ºC)
  • あんていせい: Stable. Incompatible with strong oxidizing agents, acids, bases.
  • PSA: 63.32000
  • LogP: 1.34130
  • マーカー: 7271
  • ひせんこうど: 33.5 º (c=2, H2O)
  • 酸性度係数(pKa): 2.2(at 25℃)
  • ようかいせい: まだ確定していません。

D-Phenylalanine セキュリティ情報

D-Phenylalanine 税関データ

  • 税関コード:29224995
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

D-Phenylalanine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-60166-5.0g
(2R)-2-amino-3-phenylpropanoic acid
673-06-3 95.0%
5.0g
$29.0 2025-03-21
Enamine
EN300-60166-100.0g
(2R)-2-amino-3-phenylpropanoic acid
673-06-3 95.0%
100.0g
$72.0 2025-03-21
Enamine
EN300-60166-0.25g
(2R)-2-amino-3-phenylpropanoic acid
673-06-3 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-60166-50.0g
(2R)-2-amino-3-phenylpropanoic acid
673-06-3 95.0%
50.0g
$51.0 2025-03-21
TRC
P319410-100g
D-Phenylalanine
673-06-3
100g
$ 316.00 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P0135-25g
D-Phenylalanine
673-06-3 98.0%(T)
25g
¥640.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P0135-5g
D-Phenylalanine
673-06-3 98.0%(T)
5g
¥210.0 2022-05-30
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10572-100g
D-Phenylalanine, 99%
673-06-3 99%
100g
¥3943.00 2023-02-27
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0683510751-5g
D-Phenylalanine
673-06-3
5g
¥ 44.0 2024-07-19
eNovation Chemicals LLC
D618258-1kg
D-Phenylalanine
673-06-3 97%
1kg
$380 2024-06-05

D-Phenylalanine 合成方法

D-Phenylalanine 関連文献

D-Phenylalanineに関する追加情報

D-Phenylalanine (CAS No. 673-06-3): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

D-Phenylalanine, a non-proteinogenic amino acid, is a compound of significant interest in the fields of biochemistry and pharmaceutical research. With the chemical formula C₉H₁₁NO₂ and the CAS number 673-06-3, this enantiomer of L-phenylalanine has garnered attention for its unique biological properties and potential therapeutic applications. This article provides an in-depth exploration of D-Phenylalanine, its chemical structure, pharmacological effects, and the latest research findings that highlight its role in contemporary scientific studies.

The molecular structure of D-Phenylalanine consists of a phenyl group attached to an α-amino acid backbone, with the chiral center at the carbon atom linked to the amino group. This configuration distinguishes it from its L-enantiomer, which is the more commonly found form in proteins and natural biological systems. The stereochemical difference between D- and L-forms has profound implications on their interactions with biological targets, making D-Phenylalanine a subject of extensive research in drug design and development.

One of the most notable pharmacological properties of D-Phenylalanine is its role as a precursor to endorphins and enkephalins, which are neurotransmitters that play a crucial role in pain modulation and mood regulation. Research has shown that D-Phenylalanine can enhance the production of these compounds, leading to potential applications in managing chronic pain conditions and neurological disorders. Recent studies have explored its efficacy in treating conditions such as fibromyalgia and migraine headaches, where modulation of neurotransmitter levels is key to symptom relief.

Furthermore, D-Phenylalanine has been investigated for its potential role in immune function. Some studies suggest that it may stimulate the production of certain immune cells and enhance antibody responses, making it a candidate for therapeutic use in immunomodulatory treatments. The compound's ability to influence both central nervous system and immune system functions underscores its versatility as a pharmacological agent.

In the realm of cancer research, D-Phenylalanine has attracted attention for its potential anti-cancer properties. Preliminary studies have indicated that it may inhibit the growth of certain cancer cell lines by modulating enzymatic pathways involved in tumor progression. While further research is needed to fully elucidate these mechanisms, the findings suggest that D-Phenylalanine could be a valuable component in combinatorial cancer therapies.

The synthesis and purification of D-Phenylalanine are critical aspects that ensure its efficacy in various applications. Advances in synthetic chemistry have enabled more efficient and scalable production methods, allowing researchers to obtain high-purity samples for experimental use. Techniques such as chiral resolution and enzymatic synthesis have been particularly useful in isolating D-Phenylalanine from racemic mixtures, ensuring that the compound's pharmacological effects are not diluted by impurities.

Recent advancements in analytical chemistry have also contributed to a better understanding of D-Phenylalanine's behavior in biological systems. Techniques like mass spectrometry and high-performance liquid chromatography (HPLC) allow researchers to monitor the compound's metabolism and interactions with target proteins with high precision. These tools have been instrumental in identifying new pathways through which D-Phenylalanine exerts its pharmacological effects.

The therapeutic potential of D-Phenylalanine extends beyond pain management and immune modulation. Emerging research suggests that it may have applications in neurodegenerative diseases such as Alzheimer's disease. Studies have shown that D-Phenylalanine can influence acetylcholine levels, a neurotransmitter critical for cognitive function. By modulating acetylcholine pathways, D-Phenylalanine may offer a novel approach to alleviating symptoms associated with neurodegenerative conditions.

Another area where D-Phenylalanine shows promise is in mental health treatments. Its ability to affect neurotransmitter levels has led researchers to investigate its potential as an adjunct therapy for depression and anxiety disorders. While more clinical trials are needed to confirm these effects, preliminary findings are encouraging and warrant further exploration.

The safety profile of D-Phenylalanine is another important consideration in its application as a therapeutic agent. Clinical studies have generally reported mild side effects, such as gastrointestinal discomfort or headaches, which are typically transient and dose-dependent. However, long-term studies are necessary to fully assess any potential risks associated with prolonged use.

In conclusion, D-Phenylalanine (CAS No. 673-06-3) is a multifaceted compound with significant implications for both basic science and clinical applications. Its unique pharmacological properties make it a valuable tool in researching pain management, immune function, cancer therapy, neurodegenerative diseases, and mental health disorders. As research continues to uncover new insights into its mechanisms of action, D-Phenylalanine is poised to play an increasingly important role in modern chemical and pharmaceutical sciences.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:673-06-3)D-Phenylalanine
sfd21856
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ